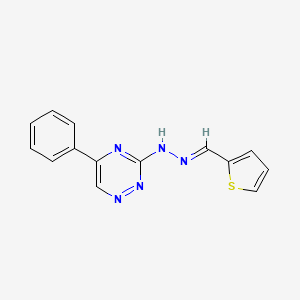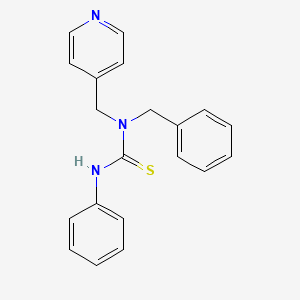
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea, also known as BPPT, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. BPPT has been shown to have promising results in scientific research, and
Mécanisme D'action
The mechanism of action of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In vivo studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has antitumor effects in animal models of breast cancer and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have promising results in scientific research, particularly in the area of cancer therapy. However, one limitation of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in humans.
Orientations Futures
There are several future directions for the study of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to test the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in animal models and eventually in human clinical trials. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea could be used as a lead compound for the development of new drugs with improved therapeutic properties.
Méthodes De Synthèse
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea can be synthesized using a simple method that involves the reaction of benzyl isothiocyanate, phenyl isothiocyanate, and 4-picolylamine in the presence of a base such as potassium carbonate. The reaction yields N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea as a white solid with a high yield. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. In scientific research, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been tested for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
1-benzyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1-14H,15-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBJAKPCRJJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=NC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

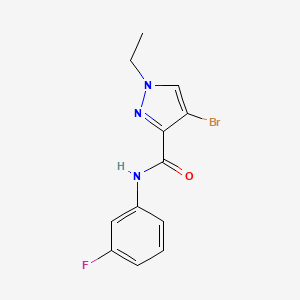
![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)
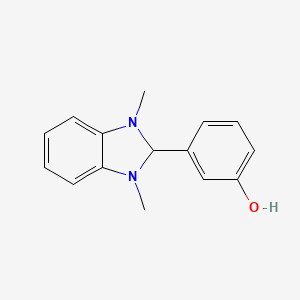
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
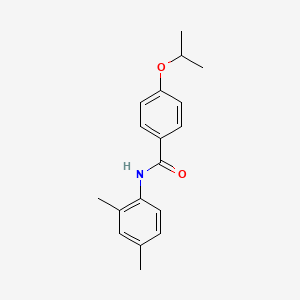
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
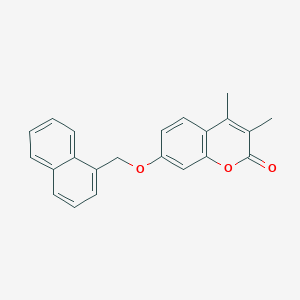
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
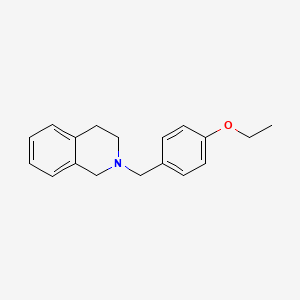
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
